4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the condensation of acetylacetone and hydrazine . The pyrimidine ring is typically synthesized via a cyclization reaction involving appropriate precursors. The final step involves the coupling of the pyrazole and pyrimidine intermediates with piperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the additional pyrimidine and piperazine rings.
Imidazole Derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, often used in medicinal chemistry for their broad range of biological activities.
Triazine Derivatives: Compounds with a similar nitrogen-rich ring structure, used in various industrial and pharmaceutical applications.
Uniqueness
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN8/c1-4-15-18(20)19(24-11-21-15)27-7-5-26(6-8-27)16-10-17(23-12-22-16)28-14(3)9-13(2)25-28/h9-12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCPMWXXMNEZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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